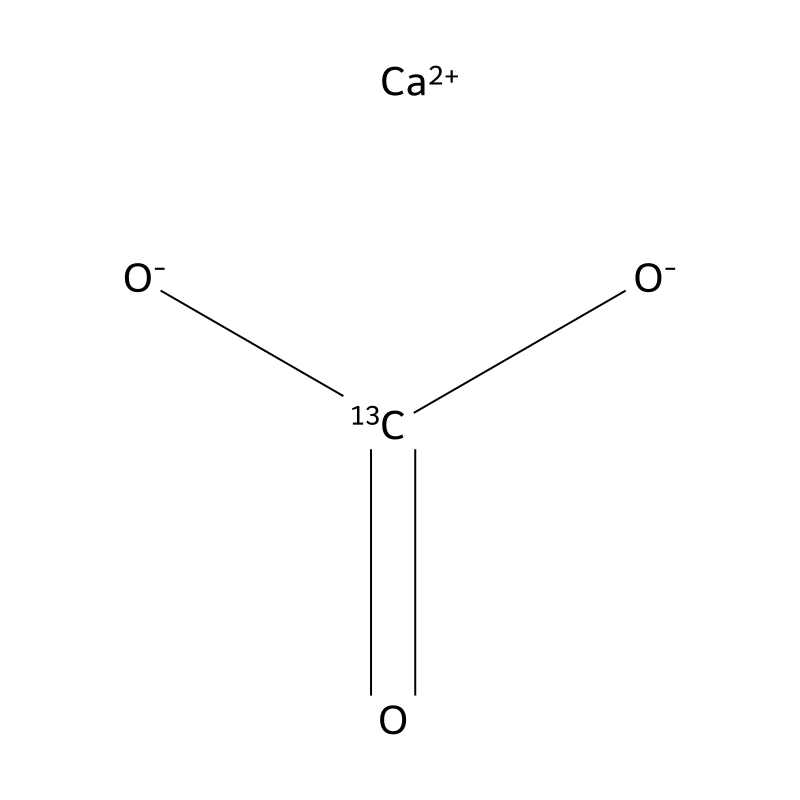

Calcium carbonate-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tracing Carbon Sources in Geoscience

In geoscience, researchers use the natural abundance of ¹³C in calcium carbonate to trace the source of carbon in rocks, sediments, and fossils. Because different carbon sources, like plants or marine organisms, have distinct ¹³C signatures, scientists can use the ¹³C content of calcium carbonate to:

- Understand past environments and climates [Source: Stable Isotope Ecology (organisme terrestr)],()

- Reconstruct food webs in ancient ecosystems Source: Marine Ecology (Open Access): )

- Investigate the origin and history of carbonate rocks [Source: The Biogeochemical Cycle of Carbon ()]

Studying Kinetic Isotope Fractionation

Kinetic isotope fractionation is a process that alters the ratio of isotopes in a chemical reaction. Scientists can study this process by examining the enrichment or depletion of ¹³C in calcium carbonate formed under controlled conditions. This research helps us understand:

- The rates and mechanisms of calcium carbonate precipitation in natural environments Source: Kinetic Fractionation of Carbon-13 during Calcium Carbonate Precipitation:

- The influence of biological activity on ¹³C signatures in carbonate minerals Source: Isotopic fractionation of biologically produced carbonates: )

Calcium carbonate-13C is a stable isotope-labeled form of calcium carbonate, where the naturally occurring carbon isotope is replaced with carbon-13. This compound retains the basic structure and properties of calcium carbonate, which is represented by the chemical formula . Calcium carbonate is commonly found in nature as minerals such as calcite, aragonite, and vaterite, and serves as a primary component of limestone. The introduction of carbon-13 allows for specific applications in research, particularly in tracing and studying biochemical processes due to its distinct nuclear magnetic resonance properties.

- Reaction with Acids:This reaction produces carbon dioxide gas, which is responsible for the effervescence observed when acids are added to limestone or marble.

- Thermal Decomposition:Upon heating above 840 °C, calcium carbonate decomposes into calcium oxide and carbon dioxide.

- Formation of Calcium Bicarbonate:This reaction occurs in water saturated with carbon dioxide, leading to the formation of soluble calcium bicarbonate.

Calcium carbonate plays a crucial role in various biological processes. It is integral to the formation of shells in marine organisms such as mollusks and corals. These organisms utilize calcium carbonate for structural support. The isotopic labeling with carbon-13 can be particularly useful in studies investigating metabolic pathways involving carbonate ions in living systems. Research has shown that the kinetic fractionation of carbon-13 during precipitation can provide insights into environmental conditions and biological activity at the time of formation .

Calcium carbonate-13C can be synthesized through various methods:

- Carbonate Precipitation: This involves reacting calcium chloride with sodium bicarbonate in a controlled environment to produce calcium carbonate-13C.

- Carbon Dioxide Absorption: In a laboratory setup, a solution of calcium hydroxide can absorb carbon dioxide enriched with carbon-13 to form calcium carbonate-13C.

- Direct Synthesis from Carbon Sources: Utilizing carbon-13 enriched precursors like sodium bicarbonate allows for direct synthesis under specific conditions.

The applications of calcium carbonate-13C are diverse:

- Environmental Studies: It is used as a tracer in studies examining carbon cycling and sedimentation processes.

- Medical Research: Calcium carbonate-13C can be employed in metabolic studies to trace the pathways of carbon in biological systems.

- Food Industry: It serves as an additive where isotopic labeling helps in tracking the sources and pathways of food components.

- Material Science: Used in the development of novel materials that require specific isotopic compositions for enhanced properties.

Interaction studies involving calcium carbonate-13C focus on its behavior in various environments:

- Soil Chemistry: Research has shown how calcium carbonate interacts with soil components, influencing nutrient availability and pH levels.

- Aquatic Systems: Studies investigate how this compound behaves in aquatic environments, affecting aquatic life and sediment formation.

- Carbon Capture Technologies: Calcium carbonate-13C is explored for its potential use in capturing atmospheric carbon dioxide through mineralization processes.

Calcium carbonate-13C shares similarities with several other compounds, but its unique isotopic labeling sets it apart:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Calcium Carbonate | CaCO₃ | Commonly found; used widely in construction and agriculture. |

| Calcium Bicarbonate | Ca(HCO₃)₂ | Soluble form; plays a role in water hardness and geological processes. |

| Magnesium Carbonate | MgCO₃ | Similar structure; often found alongside calcium carbonate but less soluble. |

| Strontium Carbonate | SrCO₃ | Similar properties but involves strontium; used in ceramics and glass making. |

| Barium Carbonate | BaCO₃ | Used in various industrial applications; more soluble than calcium carbonate. |

Calcium carbonate-13C's unique isotopic composition allows for specialized applications that are not possible with its non-labeled counterparts, making it invaluable for research purposes while retaining the fundamental characteristics of typical calcium carbonate compounds.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant